molecular formula C18H34O2 B110747 Tetradecyl methacrylate CAS No. 2549-53-3

Tetradecyl methacrylate

Cat. No.: B110747
CAS No.: 2549-53-3
M. Wt: 282.5 g/mol
InChI Key: ATZHWSYYKQKSSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetradecyl methacrylate is an organic compound with the molecular formula C18H34O2. It is a type of methacrylate ester, specifically the ester of methacrylic acid and tetradecanol. This compound is known for its applications in polymer chemistry, particularly in the synthesis of various copolymers and terpolymers .

Mechanism of Action

Target of Action

Tetradecyl methacrylate (TDM) is primarily used as a pour point depressant (PPD) for coal-based diesel . The primary target of TDM is the solid point (SP) of the diesel fuel, which it effectively reduces .

Mode of Action

TDM interacts with the diesel fuel by inhibiting the formation of large wax crystals that can clog fuel lines at low temperatures . It achieves this by disrupting the crystallization process of the paraffin waxes in the fuel, leading to the formation of smaller, more manageable crystals .

Biochemical Pathways

It is known that tdm affects the crystallization behavior of the diesel fuel, which can be considered a physical rather than a biochemical pathway .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of TDM, we can discuss its behavior in the diesel fuel. TDM is added to the fuel at a concentration of 1500 ppm, where it exhibits the best inhibition effect on the solid point (SP) of the fuel

Result of Action

The primary result of TDM’s action is a significant reduction in the solid point (SP) of the diesel fuel. In one study, the SP of coal-based diesel decreased from -4 °C to -42 °C, a decrease of 38 °C . This improves the low-temperature flowability of the diesel fuel, making it more suitable for use in cold environments .

Action Environment

The effectiveness of TDM as a pour point depressant is influenced by the composition of the diesel fuel and the temperature of the environment. TDM is most effective in environments where the temperature falls below the natural solid point of the diesel fuel . Other factors, such as the presence of other additives in the fuel, may also influence the action, efficacy, and stability of TDM .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetradecyl methacrylate can be synthesized through the esterification of methacrylic acid with tetradecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where methacrylic acid and tetradecanol are fed into a reactor along with a suitable catalyst. The reaction mixture is then heated, and the water formed during the reaction is continuously removed. The product is purified through distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Tetradecyl methacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or photochemical conditions.

    Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.

    Transesterification: Catalysts such as titanium alkoxides or sodium methoxide are used.

Major Products Formed:

    Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.

    Hydrolysis: Methacrylic acid and tetradecanol.

    Transesterification: Different methacrylate esters.

Scientific Research Applications

Tetradecyl methacrylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Tetradecyl methacrylate is unique due to its specific alkyl chain length, which provides a balance between hydrophobicity and flexibility. This makes it particularly useful in applications where these properties are desired, such as in the formulation of specialty polymers and coatings .

Properties

IUPAC Name

tetradecyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-18(19)17(2)3/h2,4-16H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATZHWSYYKQKSSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30525-99-6
Record name 2-Propenoic acid, 2-methyl-, tetradecyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30525-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID9027491
Record name 2-Propenoic acid, 2-methyl-, tetradecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9027491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Propenoic acid, 2-methyl-, tetradecyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Boiling Point

147-154 °C at 0.093 kPa
Record name TETRADECYL METHACRYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5885
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00018 [mmHg], 0.00018 mm Hg @ 25 °C /Estimated/
Record name Tetradecyl methacrylate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7346
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name TETRADECYL METHACRYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5885
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

2549-53-3
Record name Tetradecyl methacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2549-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetradecyl methacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002549533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, tetradecyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, 2-methyl-, tetradecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9027491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetradecyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.033
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MYRISTYL METHACRYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64043KD67R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TETRADECYL METHACRYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5885
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetradecyl methacrylate
Reactant of Route 2
Reactant of Route 2
Tetradecyl methacrylate
Reactant of Route 3
Reactant of Route 3
Tetradecyl methacrylate
Reactant of Route 4
Reactant of Route 4
Tetradecyl methacrylate
Reactant of Route 5
Reactant of Route 5
Tetradecyl methacrylate
Reactant of Route 6
Reactant of Route 6
Tetradecyl methacrylate
Customer
Q & A

Q1: What is the primary application of tetradecyl methacrylate in fuel technology?

A1: this compound is frequently used as a key component in the synthesis of pour point depressants (PPDs) for diesel fuel. [, , , , ] These additives are crucial for enhancing the cold flow properties of diesel, particularly in colder climates.

Q2: How do this compound-based polymers function as pour point depressants?

A2: Polymers incorporating this compound interact with wax crystals that form in diesel fuel at low temperatures. [, , ] This interaction modifies the wax crystal morphology, preventing the formation of large, interlocking structures that hinder fuel flow. Specifically, these polymers co-crystallize with the wax molecules, disrupting their regular packing and reducing the pour point of the fuel. []

Q3: What is the significance of the molecular structure of this compound copolymers in their performance as pour point depressants?

A3: The molecular structure of TDMA-based copolymers significantly influences their effectiveness as PPDs. Research indicates that the presence of both polar groups (introduced by co-monomers like maleic anhydride) and the long alkyl side chain of TDMA contribute to their performance. [, , ] The polar groups enhance the interaction with the wax crystals, while the long alkyl chain provides steric hindrance, further disrupting the crystal growth. [, ]

Q4: Beyond fuel additives, what other applications utilize this compound?

A4: this compound is a valuable monomer in the development of amphiphilic block copolymers. [] These copolymers, containing both hydrophobic and hydrophilic segments, can self-assemble into diverse nanostructures in different solvents. This property makes them attractive for applications such as drug delivery, nanoreactors, and templating agents for porous materials. []

Q5: Can you provide an example of how solvent choice impacts the self-assembly of a this compound-containing block copolymer?

A5: Research using a polyferrocenyldimethylsilane-block-poly(this compound-ran-oligo(ethylene glycol) methyl ether methacrylate) copolymer demonstrated the impact of solvent polarity on self-assembly. [] This amphiphilic block copolymer formed ribbon-like micelles in isopropanol, interconnected platelets and fibers in hexanol, rectangular platelets in octane, and uniform ovals in an octane/hexanol mixture. These findings highlight the tunability of TDMA-based materials for controlled nanostructure formation. []

Q6: How does the copolymerization of this compound with other monomers affect its properties?

A6: Copolymerization of TDMA with other monomers allows for fine-tuning the properties of the resulting material. For instance, incorporating monomers with polar groups like maleic anhydride enhances the material's ability to interact with and modify the crystallization of waxes in fuel, improving its performance as a pour point depressant. [, , ] The specific choice of co-monomers and their ratios can be adjusted to target desired characteristics such as solubility, thermal stability, and mechanical strength. [, ]

Q7: Are there any studies on improving the efficiency of this compound-based pour point depressants?

A7: Researchers are exploring strategies to further enhance the effectiveness of TDMA-based PPDs. One approach involves compounding these copolymers with other additives like ethylene-vinyl acetate copolymers. [, ] This synergistic combination has been shown to exhibit superior pour point depression compared to individual components, further improving the cold flow properties of diesel fuel. [, ]

Q8: What analytical techniques are commonly employed to characterize this compound and its derivatives?

A8: Various analytical techniques are crucial for characterizing TDMA and its polymers. Common methods include:

  • Fourier Transform Infrared Spectroscopy (FTIR): Provides information about the functional groups present in the material. [, ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed insights into the molecular structure and composition of the polymers. [, ]
  • Gel Permeation Chromatography (GPC): Used to determine the molecular weight distribution of polymers. []
  • Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the material. []
  • Polarizing Microscopy and Differential Scanning Calorimetry (DSC): Employed to study the crystallization behavior and morphology of wax crystals in the presence of TDMA-based PPDs. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.